molecular formula C12H12N2O2 B3000547 N-(2-Methyl-3-oxo-1H-isoindol-5-yl)prop-2-enamide CAS No. 2361637-95-6

N-(2-Methyl-3-oxo-1H-isoindol-5-yl)prop-2-enamide

Cat. No.: B3000547
CAS No.: 2361637-95-6
M. Wt: 216.24
InChI Key: JBFOPCSRQWOOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-3-oxo-1H-isoindol-5-yl)prop-2-enamide is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-oxo-1H-isoindol-5-yl)prop-2-enamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-oxo-1H-isoindol-5-yl)prop-2-enamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-oxo-1H-isoindol-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking the signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-3-oxo-1H-isoindol-5-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group.

Properties

IUPAC Name

N-(2-methyl-3-oxo-1H-isoindol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-11(15)13-9-5-4-8-7-14(2)12(16)10(8)6-9/h3-6H,1,7H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFOPCSRQWOOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.